molecular formula C11H9BrN2O B13291121 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde

4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde

Cat. No.: B13291121
M. Wt: 265.11 g/mol
InChI Key: QAUZIKCNYBXUGB-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 4-position of the benzaldehyde ring and a 2-methyl-1H-imidazole moiety at the 2-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde typically involves the following steps:

    Bromination of Benzaldehyde: The starting material, benzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.

    Formation of 2-Methyl-1H-imidazole: The imidazole ring is synthesized separately by reacting glyoxal with ammonia and formaldehyde, followed by methylation using methyl iodide.

    Coupling Reaction: The brominated benzaldehyde is then coupled with 2-methyl-1H-imidazole under basic conditions, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Condensation: Amines or hydrazines, acidic or basic catalysts.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzoic acid.

    Reduction: 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzyl alcohol.

    Condensation: Corresponding imines or hydrazones.

Scientific Research Applications

4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its imidazole moiety.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of functional materials, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is primarily attributed to its ability to interact with biological targets through its imidazole ring. The imidazole moiety can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.

    2-Bromo-1-methyl-1H-imidazole: Contains a bromine atom on the imidazole ring, offering different reactivity and applications.

    4-(1H-Imidazol-1-yl)benzoic acid: Features a carboxylic acid group instead of an aldehyde, altering its chemical behavior and applications.

Uniqueness

4-Bromo-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is unique due to the presence of both a bromine atom and a 2-methyl-1H-imidazole moiety. This combination enhances its reactivity and versatility in synthetic chemistry, making it a valuable intermediate for the development of various functional molecules.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

4-bromo-2-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-6-10(12)3-2-9(11)7-15/h2-7H,1H3

InChI Key

QAUZIKCNYBXUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=CC(=C2)Br)C=O

Origin of Product

United States

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